1,2-diazepani

1,2-Diazepanes are a class of heterocyclic compounds characterized by the presence of a seven-membered ring containing two nitrogen atoms. These molecules find applications in various fields due to their unique structural features and diverse biological activities.

Structurally, 1,2-diazepanes consist of a seven-membered ring with alternating single and double bonds, specifically featuring a diazepine moiety. Their chemical structure contributes to their potential for forming stable complexes with metal ions, making them valuable in catalysis and coordination chemistry.

In the pharmaceutical industry, these compounds have shown promise as lead structures for developing new drugs due to their ability to modulate various biological pathways. For instance, they can act as inhibitors or activators of enzymes involved in signal transduction, making them attractive targets for therapeutic interventions in diseases such as cancer, neurological disorders, and inflammation.

Furthermore, 1,2-diazepanes exhibit a wide range of physical properties, including solubility and stability, which make them suitable for diverse applications. Their synthesis can be achieved through various methods, including ring-closing metathesis, amidation reactions, and other organic synthetic strategies.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

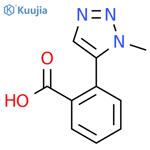

|

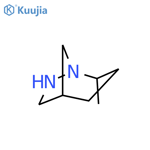

3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | 154186-56-8 | C5H6N2O2 |

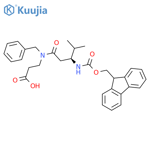

|

1,7-Diazabicyclo[3.2.1]octane,7-methyl- | 70873-23-3 | C7H14N2 |

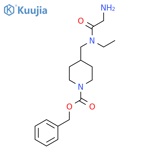

|

TERT-BUTYL 1,2-DIAZEPANE-1-CARBOXYLATE | 443295-32-7 | C10H20N2O2 |

|

6,7-Diazabicyclo[3.2.1]octane-2,4-diol | 55627-66-2 | C6H12N2O2 |

|

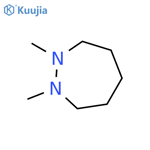

1H-1,2-Diazepine, hexahydro-1,2-dimethyl- | 49840-68-8 | C7H16N2 |

|

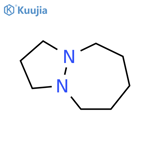

1H,5H-Pyrazolo(1,2-a)(1,2)diazepine, hexahydro- | 49840-69-9 | C8H16N2 |

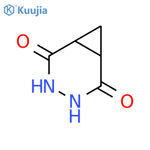

|

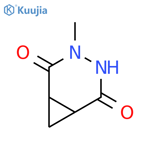

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione | 188825-42-5 | C6H8N2O2 |

Letteratura correlata

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

Fornitori consigliati

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati